molecular formula C8H12N2O2S B13816015 2-Amino-4,6-dimethylbenzenesulfonamide CAS No. 6328-71-8

2-Amino-4,6-dimethylbenzenesulfonamide

Cat. No.: B13816015
CAS No.: 6328-71-8
M. Wt: 200.26 g/mol
InChI Key: XXTHZTMXXIMQNL-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound is characterized by the presence of an amino group and two methyl groups attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4,6-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of two methyl groups at positions 4 and 6 can affect the compound’s steric and electronic properties, making it distinct from other sulfonamides .

Properties

CAS No.

6328-71-8

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-4,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

XXTHZTMXXIMQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)S(=O)(=O)N)C

Origin of Product

United States

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